2-Trifluoromethanesulfonylphenol

Description

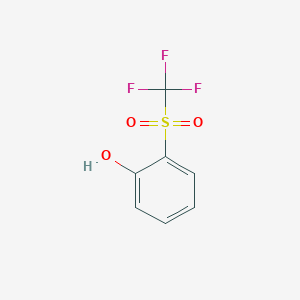

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethylsulfonyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O3S/c8-7(9,10)14(12,13)6-4-2-1-3-5(6)11/h1-4,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJFFCCRZYJAKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Organosulfur Chemistry and Phenolic Derivatives

2-Trifluoromethanesulfonylphenol is a member of two broad and significant classes of organic compounds: organosulfur compounds and phenolic derivatives.

Organosulfur Chemistry: This field encompasses the study of organic compounds containing sulfur. wikipedia.org Nature abounds with organosulfur compounds, such as the amino acids cysteine and methionine, which are vital for life. wikipedia.org The properties of organosulfur compounds are diverse, ranging from the characteristic aroma of garlic, attributed to compounds like allicin, to the life-saving applications of penicillin and sulfa drugs. wikipedia.orgmdpi.com The sulfur atom in this compound is in its highest oxidation state (+6) as part of the sulfonyl group (R-SO₂-R'), a common functional group in this class.

Phenolic Derivatives: Phenols are compounds that have a hydroxyl (-OH) group directly attached to an aromatic ring. researchgate.net This structural motif is present in a vast array of natural products, including flavonoids and tannins, which are known for their biological activities. researchgate.netresearchgate.net The reactivity and properties of a phenol (B47542) can be significantly altered by the presence of other substituents on the aromatic ring. mdpi.com In the case of this compound, the trifluoromethanesulfonyl group profoundly influences the characteristics of the phenolic moiety.

Significance of Trifluoromethylsulfonyl Moieties in Fluorinated Organic Chemistry

The introduction of fluorine atoms or fluorine-containing groups into organic molecules is a powerful strategy for modulating their physicochemical properties. nih.gov The trifluoromethylsulfonyl group (-SO₂CF₃), also known as the triflyl group, is particularly noteworthy for several reasons.

Strong Electron-Withdrawing Nature: The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect, transmitted through the sulfonyl bridge, makes the triflyl group one of the strongest electron-withdrawing functionalities used in organic synthesis. wikipedia.org

Acidity Enhancement: When attached to other functional groups, the triflyl moiety can dramatically increase their acidity. For instance, triflic acid (trifluoromethanesulfonic acid, CF₃SO₃H) is classified as a superacid, meaning it is more acidic than 100% sulfuric acid. wikipedia.orgjst.go.jp This electronic influence makes the hydroxyl proton of 2-Trifluoromethanesulfonylphenol significantly more acidic than that of phenol (B47542) itself.

Excellent Leaving Group: The trifluoromethanesulfonate (B1224126) (triflate) anion (CF₃SO₃⁻) is an exceptionally stable anion. wikipedia.org This stability is due to the extensive delocalization of the negative charge across the three oxygen atoms and the strong inductive effect of the trifluoromethyl group. wikipedia.org Consequently, the triflate group is an excellent leaving group in nucleophilic substitution and cross-coupling reactions, such as Suzuki and Heck reactions. wikipedia.org

The unique combination of hydrolytic stability, resistance to oxidation/reduction, and selective reactivity at the sulfur atom makes sulfonyl fluorides valuable in various chemical applications. nih.gov

Overview of Academic Research Trajectories for Aryl Trifluoromethanesulfonylphenols

Established Synthetic Pathways

Established methods for the synthesis of aryl triflones, including this compound, primarily involve direct functionalization of phenols, sulfonylation followed by trifluoromethylation, and oxidative coupling reactions.

Direct Phenol (B47542) Functionalization Strategies

Direct functionalization of phenols offers a straightforward approach to introduce the trifluoromethanesulfonyl group. nih.govrsc.org This can be achieved through electrophilic substitution reactions, although the strong electron-withdrawing nature of the SO2CF3 group can make direct introduction challenging. Strategies often involve the use of potent trifluoromethanesulfonylating agents in the presence of a Lewis or Brønsted acid catalyst to activate the phenol ring. The reactivity and regioselectivity of the substitution are highly dependent on the nature of the phenol substrate and the reaction conditions. For instance, the functionalization of simple phenols can be a valuable strategy for increasing molecular complexity. nih.govrsc.org

A general method for producing perfluoroalkanesulfonyl phenol compounds involves the reaction of a phenol compound with a perfluoroalkanesulfinic acid derivative in the presence of an oxidizing agent. google.com For example, 2-amino-5-trifluoromethanesulfonylphenol can be synthesized from 2-aminophenol and sodium trifluoromethanesulfinate in acetonitrile with methanesulfonic acid and manganese dioxide, with reported yields around 69-78%. google.com

Sulfonylation and Trifluoromethylation Approaches to Aryl Sulfones

A common and versatile route to aryl triflones involves a two-step process: the introduction of a sulfur-containing functional group onto the aromatic ring, followed by trifluoromethylation. One approach is the trifluoromethylation of aryl sulfonyl fluorides or aryl sulfonates. nih.gov Another established method is the oxidation of aryl trifluoromethyl sulfides. nih.gov

The synthesis of aryl triflones has been categorized into three main methodologies:

Trifluoromethanesulfonylation of arenes: This involves the direct introduction of the SO2CF3 group onto an aromatic ring. nih.gov

Oxidation of aryl trifluoromethyl sulfides: This method starts with the corresponding sulfide, which is then oxidized to the sulfone. nih.gov

Trifluoromethylation of aryl sulfonyl fluorides or aryl sulfonates: This approach utilizes a pre-existing sulfonyl fluoride (B91410) or sulfonate group as a handle for trifluoromethylation. nih.gov

Oxidative Coupling Reactions in Trifluoromethanesulfonylphenol Synthesis

Oxidative coupling reactions represent a powerful tool for forming carbon-sulfur bonds, enabling the synthesis of aryl triflones. rsc.org These reactions typically involve the coupling of a phenol or a derivative with a source of the trifluoromethanesulfonyl group under oxidative conditions. rsc.org For instance, copper-catalyzed oxidative coupling of boronic acids with tetramethylammonium (B1211777) trifluoromethylselenate has been developed for the synthesis of trifluoromethylselenoarenes, and similar principles can be applied to sulfonylations. rsc.org The use of oxygen or air as the terminal oxidant makes these methods attractive from a green chemistry perspective. rsc.org Iodine-catalyzed oxidative coupling of hydrazones and amines has also been demonstrated as a metal-free approach for constructing certain nitrogen-containing heterocycles. nih.gov

Emerging Synthetic Strategies

Recent advances in synthetic methodology have led to the development of more efficient and versatile strategies for the synthesis of aryl triflones, including transition metal-catalyzed and radical-mediated approaches.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, and the synthesis of aryl triflones is no exception. Palladium-catalyzed cross-coupling reactions are particularly prominent. A notable method involves the palladium-catalyzed triflination of aryl and heteroaryl triflates using sodium trifluoromethanesulfinate (NaSO2CF3) as the nucleophile. nih.gov The combination of Pd2(dba)3 and RockPhos has been identified as a highly effective catalytic system for this transformation, tolerating a wide range of functional groups under neutral conditions. nih.gov

Copper-catalyzed reactions also play a significant role. For example, the trifluoromethylation of arylboronic acids can be achieved using a copper catalyst and a suitable trifluoromethylating agent. organic-chemistry.org The Ullmann reaction, a classical copper-catalyzed coupling, has also been adapted for the synthesis of biaryls and for nucleophilic aromatic substitution, which can be relevant for constructing complex phenol derivatives. organic-chemistry.org

| Catalyst System | Substrates | Reagent | Key Features |

| Pd2(dba)3 / RockPhos | Aryl/Heteroaryl Triflates | NaSO2CF3 | Broad functional group tolerance, neutral conditions. nih.gov |

| Copper Catalyst | Arylboronic Acids | Togni's Reagent | Good to excellent yields, mild conditions. organic-chemistry.org |

Radical-Mediated Synthetic Routes

Radical chemistry offers unique pathways for the formation of C-S and C-CF3 bonds. Radical-mediated approaches often involve the generation of a trifluoromethyl radical (•CF3) or a trifluoromethanesulfonyl radical (•SO2CF3) which then reacts with a suitable aromatic precursor. acs.org

Sodium trifluoromethanesulfinate (CF3SO2Na), often referred to as Langlois' reagent, is a key reagent in many radical trifluoromethylation reactions. beilstein-journals.org The trifluoromethyl radical can be generated from CF3SO2Na via oxidation, for instance, using a photocatalyst or a chemical oxidant. beilstein-journals.org This radical can then add to arenes or other unsaturated systems. beilstein-journals.orgbeilstein-journals.org

Visible-light photoredox catalysis has emerged as a powerful tool for initiating radical reactions under mild conditions. researchgate.net For example, the direct C-H trifluoromethylation of arenes can be achieved using trifluoromethanesulfonyl chloride (CF3SO2Cl) and a ruthenium or iridium photocatalyst. beilstein-journals.org The excited photocatalyst can induce the formation of a trifluoromethyl radical, which then attacks the aromatic ring. beilstein-journals.org

Another innovative approach involves the photoredox-catalyzed cross-coupling of aryl thianthrenium salts with a copper-based trifluoromethyl reagent. nih.gov This method allows for site-selective late-stage trifluoromethylation of arenes with broad functional group tolerance. nih.gov

| Radical Source | Initiator/Catalyst | Substrate | Key Features |

| CF3SO2Na | Photocatalyst (e.g., Ru(bpy)3]2+) | Alkenes, Arenes | Generation of CF3 radical with SO2 extrusion. beilstein-journals.org |

| CF3SO2Cl | Photocatalyst (e.g., Ir(ppy)3) | (Hetero)arenes, Alkenes | Direct C-H trifluoromethylation. beilstein-journals.orgrsc.org |

| Aryl Thianthrenium Salts | Photocatalyst / CuCF3 | Arenes | Site-selective late-stage functionalization. nih.gov |

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group attached directly to the aromatic ring is a primary center of reactivity in this compound. Its behavior is characterized by the acidity of its proton and the nucleophilicity of the corresponding phenoxide anion. byjus.com

Nucleophilic Reactivity and Proton Transfer Phenomena

The phenolic hydroxyl group imparts acidic properties to the molecule, enabling it to donate a proton to a base. byjus.com This acidity is significantly amplified by the presence of the ortho-trifluoromethanesulfonyl group. The -SO₂CF₃ group is one of the strongest electron-withdrawing groups, which stabilizes the resulting phenoxide anion through inductive effects, making the parent phenol more acidic. rsc.org This enhanced acidity facilitates proton transfer to even weak bases, generating the corresponding 2-trifluoromethanesulfonylphenoxide.

Table 1: Comparison of Acidity in Phenols

| Compound | Substituent | Position | pKa in DMSO | Expected Trend |

| Phenol | -H | - | 18.0 | Reference |

| 4-Nitrophenol | -NO₂ | para | 10.9 | More acidic |

| This compound | -SO₂CF₃ | ortho | N/A | Expected to be significantly more acidic than 4-nitrophenol |

This table illustrates the expected increase in acidity (lower pKa) due to strong electron-withdrawing groups. Data for phenol and nitrophenol are from established pKa tables. organicchemistrydata.org

Participation in Condensation and Coupling Reactions

The nucleophilic character of the 2-trifluoromethanesulfonylphenoxide allows it to participate in various condensation and coupling reactions to form ether linkages. A prominent example is the Ullmann condensation, a copper-catalyzed reaction that couples phenols with aryl halides to form diaryl ethers. nih.govorganic-chemistry.org In this reaction, the phenol is typically deprotonated in situ with a base, and a copper(I) catalyst facilitates the cross-coupling with an aryl halide. nih.gov

Modern Ullmann-type reactions can be performed under milder conditions than the harsh traditional methods, often employing ligands to stabilize the copper catalyst and improve efficiency. organic-chemistry.orgnih.gov The reaction is compatible with a wide range of substituted phenols and aryl halides. mdpi.comcjcatal.com For this compound, a typical Ullmann condensation would involve its reaction with an aryl halide (Ar-X) in the presence of a copper catalyst and a base to yield the corresponding diaryl ether.

Table 2: Generalized Conditions for Ullmann Ether Synthesis

| Component | Example | Role |

| Phenol | This compound | Nucleophile precursor |

| Aryl Halide | Iodobenzene, Bromobenzene | Electrophile |

| Copper Source | CuI, Cu₂O, CuCl | Catalyst nih.govnih.govcjcatal.com |

| Base | K₂CO₃, Cs₂CO₃, KOH | Deprotonates phenol nih.gov |

| Ligand (Optional) | 8-Hydroxyquinoline, N,N'-Dimethylethylenediamine (DMEDA) | Accelerates reaction, improves yield nih.govorganic-chemistry.org |

| Solvent | DMF, DMSO, Toluene | Reaction medium |

Transformations Involving the Trifluoromethanesulfonyl Moiety

The trifluoromethanesulfonyl group, also known as a triflyl group, is generally stable but can undergo specific transformations under certain conditions. rsc.org These reactions often involve cleavage of the robust carbon-sulfur bond.

Ligand Exchange and Derivatization Reactions

Direct nucleophilic attack on the sulfur atom of an aryl triflone is a possible but less common reaction pathway compared to reactions at the aromatic ring. It has been noted that some nucleophiles can react at the sulfonyl sulfur of related triflate esters. dtic.mil The term "ligand exchange" in this context can refer to reactions that modify the sulfonyl group. More commonly, derivatization involves reactions of the entire aryl triflone unit. For instance, the trifluoromethyl sulfonyl group has been shown to be an excellent directing group for ortho-lithiation, allowing for subsequent functionalization at the position adjacent to the sulfone. researchgate.net Using a sterically hindered base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) can successfully deprotonate the ortho position, which can then be trapped by various electrophiles. researchgate.net

Cleavage and Rearrangement Processes

Cleavage of the C-S bond in aryl triflones (desulfonylation) is a known process that can be achieved under various conditions, particularly through radical pathways or with metal catalysts. acs.orgresearchgate.net Reductive cleavage can be promoted by radical initiators or photoredox catalysis, where the sulfonyl group acts as a leaving group. acs.orgcas.cnnih.gov For example, aryl sulfones have been shown to undergo reductive desulfonylation when heated with radical initiators like AIBN in the presence of a reducing agent. nih.gov Nickel-catalyzed Suzuki-Miyaura couplings have also been developed where an aryl sulfonyl group is cleaved and replaced. rsc.org

Rearrangements involving the trifluoromethanesulfonyl group are also documented. The anionic thia-Fries rearrangement of aryl triflates (Ar-O-Tf) can produce ortho-hydroxyaryl triflones (HO-Ar-SO₂CF₃). rsc.orgresearchgate.net This reaction typically involves treatment with a strong base like lithium diisopropylamide (LDA), which causes a 1,3-migration of the sulfonyl group from the oxygen to the ortho-carbon of the ring. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Phenol Ring

The substitution pattern on the aromatic ring of this compound is dictated by the powerful and opposing electronic effects of the hydroxyl and trifluoromethanesulfonyl substituents.

The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS) because its lone pairs can donate electron density to the ring, stabilizing the cationic intermediate (arenium ion). byjus.comlibretexts.org Conversely, the trifluoromethanesulfonyl group is an extremely strong electron-withdrawing group and is therefore strongly deactivating and meta-directing for EAS. rsc.orglatech.edu

In contrast, the molecule is highly activated for nucleophilic aromatic substitution (NAS), provided a suitable leaving group (like a halogen) is present on the ring. latech.edulibretexts.org Strong electron-withdrawing groups are essential for NAS as they stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgchemistrysteps.com The trifluoromethanesulfonyl group is a powerful activating group for this type of reaction. rsc.org For NAS to occur on a derivative, such as 4-chloro-2-trifluoromethanesulfonylphenol, the electron-withdrawing -SO₂CF₃ group at the ortho position would stabilize the negative charge developed during the nucleophilic attack, facilitating the displacement of the chloride. libretexts.org

Table 3: Directing Effects of Substituents on the Aromatic Ring

| Reaction Type | -OH Group Effect | -SO₂CF₃ Group Effect | Predicted Site of Substitution on this compound |

| Electrophilic Aromatic Substitution (EAS) | Activating, Ortho, Para-Directing byjus.com | Deactivating, Meta-Directing latech.edu | Positions 4 and 6 (Ring is highly deactivated overall) |

| Nucleophilic Aromatic Substitution (NAS) | Deactivating | Activating, Ortho, Para-Directing libretexts.org | Activated at positions ortho/para to -SO₂CF₃ (requires leaving group) |

Mechanistic Elucidation of Key Transformations

The strong electron-withdrawing nature of the trifluoromethanesulfonyl group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. The reactivity of phenols and their derivatives in such transformations is a subject of considerable interest.

The generally accepted mechanism for nucleophilic aromatic substitution at a carbon atom bearing a good leaving group, such as the trifluoromethanesulfonyl group, is the addition-elimination mechanism. nih.gov This pathway involves two principal steps:

Nucleophilic Addition: A nucleophile attacks the carbon atom attached to the trifluoromethanesulfonyl group. This ipso-attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is further stabilized by the potent electron-withdrawing trifluoromethanesulfonyl group.

Leaving Group Expulsion: In the subsequent step, the aromaticity of the ring is restored by the departure of the leaving group, in this case, the trifluoromethanesulfonate (B1224126) anion.

While direct reaction pathway mapping for this compound is not extensively documented in the literature, studies on analogous compounds, such as 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole, provide a well-established model for this reaction pathway. nih.gov In these systems, the presence of strong electron-withdrawing groups is crucial for the stabilization of the Meisenheimer intermediate, thereby facilitating the reaction. nih.gov

The transition state in an SNAr reaction resembles the Meisenheimer complex. For a reaction involving this compound, the transition state would be characterized by the partial formation of the bond with the incoming nucleophile and partial breaking of the bond with the trifluoromethanesulfonyl leaving group. The geometry at the ipso-carbon changes from sp² in the reactant to a more sp³-like hybridization in the transition state and the intermediate.

The stability of the transition state, and thus the reaction rate, is highly dependent on the ability of the substituents on the aromatic ring to stabilize the developing negative charge. The trifluoromethanesulfonyl group, being a very strong -I and -M group, plays a pivotal role in lowering the energy of the transition state, thereby accelerating the rate of nucleophilic attack.

The kinetics of SNAr reactions are typically second-order, with the rate being dependent on the concentrations of both the aromatic substrate and the nucleophile. libretexts.org The rate-determining step is usually the initial attack of the nucleophile to form the Meisenheimer complex, as the subsequent expulsion of the leaving group is generally a faster process.

Kinetic studies on the analogous compound, 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole, reacting with various para-substituted anilines, demonstrate the influence of the nucleophile's strength on the reaction rate. nih.gov As shown in the table below, the second-order rate constant (k₁) increases as the substituent on the aniline (B41778) becomes more electron-donating, which corresponds to a stronger nucleophile. nih.gov

| Substituent (X) on Aniline | k₁ (M⁻¹s⁻¹) in 100% Me₂SO at 25.0 °C |

|---|---|

| OH | 1.83 |

| OMe | 1.52 |

| Me | 0.61 |

| H | 0.17 |

| F | 0.09 |

| Cl | 0.05 |

| I | 0.04 |

This data is for the reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with para-X-substituted anilines and serves as an illustrative example of kinetic trends in related SNAr reactions. nih.gov

Derivatization Chemistry and Functionalization of 2 Trifluoromethanesulfonylphenol

Strategies for Hydroxyl Group Derivatization

The hydroxyl group of 2-Trifluoromethanesulfonylphenol is a key site for chemical modification, enabling the formation of esters, ethers, and silyl (B83357) ethers. These derivatizations can alter the compound's physical and chemical properties, as well as serve as a protecting group strategy in multi-step syntheses.

Esterification Methodologies

Esterification involves the reaction of the hydroxyl group with a carboxylic acid or its derivative to form an ester. byjus.com This process is a fundamental transformation in organic synthesis. byjus.com

Fischer Esterification : This classic method involves heating the phenol (B47542) with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol or removal of water is often employed. masterorganicchemistry.com For instance, the reaction of this compound with acetic acid would yield 2-(trifluoromethanesulfonyl)phenyl acetate.

Reaction with Acyl Chlorides : A more reactive approach involves the use of acyl chlorides. chemguide.co.uk The reaction of this compound with an acyl chloride, for example, ethanoyl chloride, typically proceeds vigorously at room temperature to produce the corresponding ester and hydrogen chloride gas. chemguide.co.uk

Reaction with Acid Anhydrides : Acid anhydrides offer a moderately reactive alternative to acyl chlorides. chemguide.co.uk The reaction of this compound with an acid anhydride, such as acetic anhydride, usually requires warming to proceed at a reasonable rate and yields the ester and a carboxylic acid as a byproduct. chemguide.co.uk

Table 1: Comparison of Esterification Methods

| Method | Reagent | Catalyst | Conditions | Byproduct | Reactivity |

|---|---|---|---|---|---|

| Fischer Esterification | Carboxylic Acid | Strong Acid (e.g., H₂SO₄) | Heat, Equilibrium | Water | Moderate |

| Acyl Chloride | Acyl Chloride | None | Room Temperature | HCl | High |

| Acid Anhydride | Acid Anhydride | None (or mild acid) | Warming | Carboxylic Acid | Moderate |

Etherification Strategies

Etherification of this compound involves the formation of an ether linkage by replacing the hydrogen of the hydroxyl group with an alkyl or aryl group.

Williamson Ether Synthesis : This widely used method involves the deprotonation of the phenol with a base, such as sodium hydride, to form a phenoxide ion. This nucleophile then undergoes an SN2 reaction with an alkyl halide to form the ether. For example, reacting the sodium salt of this compound with methyl iodide would produce 1-methoxy-2-(trifluoromethanesulfonyl)benzene.

Mitsunobu Reaction : This reaction allows for the etherification of phenols with primary or secondary alcohols under mild conditions. nih.gov It typically employs a phosphine (B1218219), such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD), to activate the alcohol for nucleophilic attack by the phenol.

Acid-Catalyzed Etherification : In some cases, acid catalysts can be used to promote the etherification of hydroxyl compounds. rsc.org For instance, 1,2-dimethoxyethane (B42094) has been explored as an etherifying agent in the presence of an acid catalyst like H₃PW₁₂O₄₀ to form methyl ethers. rsc.org

Silylation Protocols

Silylation is the process of converting the hydroxyl group into a silyl ether. This is often done to protect the hydroxyl group during other chemical transformations or to increase the volatility of the compound for analysis by gas chromatography. gcms.cz

Reaction with Silyl Halides : A common method for silylation is the reaction of the phenol with a silyl halide, such as trimethylsilyl (B98337) chloride (TMSCl), in the presence of a base like triethylamine (B128534) or pyridine. The base neutralizes the hydrogen halide that is formed.

Reaction with Silyl Triflates : Silyl triflates, such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), are highly reactive silylating agents and can be used to silylate sterically hindered or less reactive alcohols.

Reaction with Silyl Amides : Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silylating agents. sigmaaldrich.com They react with alcohols to form silyl ethers, with the byproducts being neutral and volatile. sigmaaldrich.com The reactivity order for silylation generally follows: alcohol > phenol > carboxylic acid > amine > amide. sigmaaldrich.com

Table 2: Common Silylating Agents

| Reagent | Abbreviation | Leaving Group | Comments |

|---|---|---|---|

| Trimethylsilyl chloride | TMSCl | Cl⁻ | Requires a base to neutralize HCl. |

| Trimethylsilyl trifluoromethanesulfonate | TMSOTf | TfO⁻ | Highly reactive. |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | N-trimethylsilyl-trifluoroacetamide | Powerful silylating agent with neutral byproducts. |

Multi-Step Derivatization Sequences

The derivatization of this compound can be part of a longer, multi-step synthetic sequence. The initial derivatization of the hydroxyl group can serve to protect it while other transformations are carried out on the aromatic ring or other parts of the molecule. Subsequently, the protecting group can be removed to reveal the original hydroxyl group or it can be converted into another functional group.

Functionalization of the Aromatic Nucleus

The trifluoromethanesulfonyl group and the hydroxyl group on the aromatic ring of this compound influence the regioselectivity of further functionalization reactions on the aromatic nucleus.

Directed Aromatic Functionalization

Directed aromatic functionalization allows for the introduction of new substituents at specific positions on the aromatic ring, guided by the existing functional groups. nih.gov

Directed ortho-Metalation (DoM) : The hydroxyl group of this compound can act as a directed metalation group (DMG). In the presence of a strong base, such as an organolithium reagent, a proton ortho to the hydroxyl group can be abstracted to form an organometallic intermediate. This intermediate can then react with various electrophiles to introduce a wide range of functional groups at the C3 position. The directing ability of functional groups in DoM reactions is a well-established strategy for the regioselective synthesis of polysubstituted aromatic compounds. nih.gov

Electrophilic Aromatic Substitution : The trifluoromethanesulfonyl group is a strong electron-withdrawing group and a meta-director, while the hydroxyl group is an activating ortho-, para-director. The interplay of these two groups will determine the position of substitution in electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The powerful deactivating effect of the triflate group would likely make such reactions challenging and direct incoming electrophiles to the positions meta to it and ortho/para to the hydroxyl group.

Transition Metal-Catalyzed C-H Functionalization : In recent years, transition metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of aromatic compounds. rsc.orgnih.gov These methods can offer alternative selectivities compared to classical electrophilic substitution or DoM reactions. rsc.org For this compound, a directing group-assisted C-H functionalization strategy could potentially be employed, where a coordinating group directs a transition metal catalyst to a specific C-H bond for functionalization. snnu.edu.cn

Applications of 2 Trifluoromethanesulfonylphenol As a Synthetic Intermediate and in Catalysis Research

Building Block for Complex Fluorinated Organic Molecules

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. As such, fluorinated compounds are of great interest in pharmaceuticals, agrochemicals, and materials science. 2-Trifluoromethanesulfonylphenol serves as a valuable building block for the synthesis of complex fluorinated organic molecules. nih.gov Its structure possesses multiple reactive sites that can be selectively functionalized to construct intricate molecular architectures.

The presence of the trifluoromethanesulfonyl group can influence the reactivity of the phenol (B47542) and the aromatic ring, enabling specific transformations that might be challenging with unsubstituted or differently substituted phenols. For instance, the electron-withdrawing nature of the SO2CF3 group can activate the aromatic ring for certain nucleophilic substitution reactions or direct metallation at specific positions. This controlled reactivity is crucial for the step-by-step assembly of complex molecules where regioselectivity is key.

Precursor in the Synthesis of Specific Phenolic and Sulfonyl-Containing Scaffolds

Building upon its role as a versatile building block, this compound is a key precursor for generating specific molecular frameworks that contain either phenolic or sulfonyl functionalities. These scaffolds are prevalent in many biologically active compounds and functional materials.

The synthesis of various phenolic compounds can be achieved by utilizing this compound as a starting material. mdpi.comnih.govbibliotekanauki.plnih.gov The phenolic hydroxyl group can be used as a handle for further modifications, such as etherification or esterification, while the trifluoromethanesulfonyl group can be retained to modulate the properties of the final product or be transformed into other functional groups.

Similarly, the trifluoromethanesulfonyl moiety is a precursor to a wide range of sulfonyl-containing compounds, including sulfonamides and sulfones. nih.govorganic-chemistry.orgresearchgate.net The synthesis of sulfonamides, a class of compounds with significant pharmaceutical importance, often involves the reaction of a sulfonyl chloride with an amine. nih.gov While methods exist to generate sulfonyl chlorides from various sulfur-containing compounds, having a precursor like this compound provides a direct route to specific aryl sulfonyl derivatives.

Role in the Development of Catalytic Systems

The development of efficient and selective catalysts is a cornerstone of modern chemistry. This compound and its derivatives play a role in this field, contributing to the design of ligands for metal-catalyzed reactions and showing potential in organocatalysis and as precursors for electro- and photocatalytic systems.

Ligand Design and Synthesis for Metal-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgsigmaaldrich.comnih.govlibretexts.orglibretexts.org The success of these reactions often hinges on the design of the phosphine (B1218219) ligands that coordinate to the palladium center. The electronic and steric properties of the ligand influence the efficiency and selectivity of the catalytic cycle.

Derivatives of this compound can be incorporated into ligand structures to fine-tune the properties of the resulting metal complexes. The strong electron-withdrawing effect of the trifluoromethanesulfonyl group can modulate the electron density at the metal center, thereby affecting the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a major field in asymmetric synthesis. beilstein-journals.orgacademie-sciences.fr Chiral Brønsted acids, such as phosphoric acids, and molecules capable of forming hydrogen bonds, like thioureas, are common classes of organocatalysts.

The acidic nature of the phenolic proton in this compound, enhanced by the electron-withdrawing trifluoromethanesulfonyl group, suggests its potential use and the use of its derivatives in acid-catalyzed reactions. Chiral versions of this scaffold could potentially serve as effective asymmetric Brønsted acid catalysts. Furthermore, the hydrogen-bonding capability of the phenol and the sulfonyl group's oxygen atoms could be exploited in designing bifunctional organocatalysts that activate substrates through non-covalent interactions. beilstein-journals.org For instance, chiral disulfonimides have been shown to be highly efficient precatalysts for vinylogous Mukaiyama-Mannich reactions. nih.gov

Precursors for Electrocatalytic and Photocatalytic Systems

Electrocatalysis and photocatalysis are key technologies for clean energy conversion and environmental remediation. mdpi.comresearchgate.netrroij.comnih.gov The performance of these systems often depends on the modification of catalyst surfaces or the synthesis of molecular catalysts with specific properties. For example, the modification of titanium dioxide (TiO2), a common photocatalyst, can enhance its light absorption and charge separation efficiency. mdpi.comresearchgate.netrroij.comnih.gov

While direct applications are still an emerging area, this compound could serve as a precursor for modifying catalyst surfaces. For instance, it could be used to introduce fluorine-containing groups onto a semiconductor material, potentially altering its electronic properties and surface chemistry to improve photocatalytic activity.

Intermediate in Natural Product Synthesis and Analog Generation

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. nih.govnih.govrsc.orgrsc.orgmdpi.com These endeavors not only provide access to biologically active molecules for further study but also spur the development of new synthetic methods. The generation of analogs of natural products is also crucial for understanding structure-activity relationships and developing new therapeutic agents. rsc.orgmdpi.com

The unique reactivity of this compound makes it a potentially useful intermediate in the synthesis of natural products and their analogs, particularly those containing phenolic or fluorinated motifs. One area where it could be applied is in catalytic asymmetric dearomatization (CADA) reactions. rsc.orgsioc-journal.cnnih.govsioc.ac.cnnih.gov These reactions convert flat, aromatic compounds into three-dimensional, chiral molecules, providing a powerful strategy for building molecular complexity. rsc.orgsioc-journal.cn The phenol ring of this compound could be a substrate for such transformations, leading to highly functionalized and stereochemically rich intermediates for natural product synthesis.

Computational and Theoretical Studies of 2 Trifluoromethanesulfonylphenol

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For 2-Trifluoromethanesulfonylphenol, a thorough analysis would involve a combination of quantum mechanical methods to understand how electrons are distributed and how atoms are bonded together.

Key Methodologies:

Density Functional Theory (DFT): This is a primary workhorse of modern computational chemistry used to determine the ground-state electronic structure. By approximating the electron density, DFT calculations can yield accurate molecular geometries and orbital energies. For this compound, DFT would be used to model the aromatic ring, the hydroxyl (-OH) group, and the highly electron-withdrawing trifluoromethanesulfonyl (-SO₂CF₃) group.

Analysis of Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of molecular stability.

Bonding Analysis: Techniques such as Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) would be used to characterize the chemical bonds. This would reveal the nature of the covalent bonds (e.g., C-C, C-S, S-O) and any non-covalent interactions, providing insights into bond strength, polarity, and orbital hybridizations. The analysis would particularly focus on the influence of the strong inductive effect of the -SO₂CF₃ group on the electronic structure of the phenol (B47542) ring.

Molecular Conformation and Conformational Landscape

The three-dimensional arrangement of atoms in this compound is not static. Rotation around single bonds, particularly the C-S and C-O bonds, gives rise to different conformers with varying energies.

Exploration of Conformational Space:

Potential Energy Surface (PES) Scan: To map the conformational landscape, a potential energy surface scan would be performed. This involves systematically rotating specific dihedral angles (for example, the angle defining the orientation of the -SO₂CF₃ group relative to the phenyl ring) and calculating the energy at each step. This process identifies low-energy conformers (stable states) and the energy barriers that separate them.

Conformational Search Algorithms: For more complex molecules, various search algorithms can be employed to locate all significant low-energy conformers.

Stability of Conformers: The relative energies of different conformers are typically very small, but their populations can be estimated using the Boltzmann distribution. The global minimum on the potential energy surface corresponds to the most stable conformation. Intramolecular hydrogen bonding between the phenolic hydrogen and an oxygen of the sulfonyl group is a key potential interaction that would be investigated as it could significantly stabilize a particular conformer.

Quantum Chemical Calculations of Reactivity Parameters

Conceptual DFT provides a framework for quantifying the reactivity of a molecule using various descriptors derived from its electronic structure. These parameters help predict how and where a molecule is likely to react.

Key Reactivity Descriptors:

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. A large HOMO-LUMO gap generally signifies a "hard" molecule, which is less reactive. Softness is the reciprocal of hardness.

Electronegativity (χ): This describes the ability of the molecule to attract electrons.

Electrophilicity Index (ω): This index quantifies the electrophilic character of a molecule.

Local Reactivity Descriptors: These are used to identify the most reactive sites within the molecule.

Fukui Functions: These functions indicate which atoms are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron. For this compound, this would predict the most likely sites for electrophilic substitution on the aromatic ring or nucleophilic attack at the sulfur atom.

A hypothetical table of such calculated parameters is shown below for illustrative purposes.

| Parameter | Symbol | Formula | Hypothetical Value |

| HOMO Energy | E_HOMO | - | -7.6 eV |

| LUMO Energy | E_LUMO | - | -2.0 eV |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 5.6 eV |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 2.8 eV |

| Chemical Softness | S | 1 / (2η) | 0.18 eV⁻¹ |

| Electronegativity | χ | -(E_HOMO + E_LUMO) / 2 | 4.8 eV |

Modeling of Intermolecular Interactions and Solvent Effects

The behavior of this compound in a condensed phase is governed by its interactions with surrounding molecules (solvent or other solutes). Computational models are essential for understanding these effects.

Modeling Approaches:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Integral Equation Formalism variant (IEFPCM), treat the solvent as a continuous dielectric medium. This is a computationally efficient way to account for the bulk electrostatic effects of the solvent on the solute's geometry and electronic properties.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding between the phenolic proton of this compound and a solvent molecule like water or acetone. While computationally expensive, this method provides the most accurate picture of the local solvation environment.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound in a solvent box over time, providing insights into the solvation structure and intermolecular hydrogen bond lifetimes.

Theoretical Insights into Reaction Mechanisms and Selectivity

Quantum chemical calculations are invaluable for elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and transition states.

Mechanistic Studies:

Transition State Theory: To study a reaction, the structures and energies of the reactants, products, intermediates, and, most importantly, the transition states are calculated. The energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate.

Reaction Pathway Mapping: Computational methods like the Artificial Force Induced Reaction (AFIR) method can be used to systematically explore potential reaction pathways without prior assumptions.

Selectivity Analysis: For reactions with multiple possible outcomes (e.g., regioselectivity in aromatic substitution), the activation barriers for all competing pathways can be calculated. The pathway with the lowest energy barrier is predicted to be the major product channel. For this compound, this would be applied to predict the outcome of nitration or halogenation, determining which position on the phenyl ring is most reactive.

Future Research Directions and Advanced Methodologies for 2 Trifluoromethanesulfonylphenol

Development of Novel Stereoselective Synthetic Pathways

Stereoselective synthesis, the ability to preferentially create one stereoisomer of a chiral molecule, is fundamental to modern organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. mdpi.commdpi.com The development of catalytic variants for nearly all types of stereoselective reactions has been a major advancement in this field. mdpi.com For a molecule like 2-Trifluoromethanesulfonylphenol, which is itself achiral, future research could focus on using it as a precursor or key intermediate in the stereoselective synthesis of more complex, chiral molecules.

A prospective avenue of research involves the enantioselective functionalization of the aromatic ring. Chiral catalysts, such as those derived from BINOL or employing chiral disulfonimides, could direct the asymmetric addition of nucleophiles or electrophiles to positions activated by the phenol (B47542) and triflate groups. sigmaaldrich.comsigmaaldrich.com For instance, asymmetric hydrogenation or cyclization reactions starting from derivatives of this compound could lead to chiral cyclic compounds. buchler-gmbh.com Another approach could be the development of reactions that create axial chirality, where the bulky triflate group could play a crucial role in hindering rotation around a newly formed bond, a strategy that has been successful in the organocatalytic synthesis of other axially chiral compounds. nih.gov

The following table outlines potential stereoselective transformations starting from this compound derivatives:

| Transformation Type | Potential Catalyst Class | Target Chiral Moiety |

| Asymmetric Hydrogenation | Chiral Transition Metal Complexes (e.g., Rh, Ru) | Chiral Cyclohexanols |

| Enantioselective Friedel-Crafts | Chiral Brønsted Acids | Chiral Diaryl Alkanes |

| Asymmetric [3+2] Cycloaddition | Squaramide-based Organocatalysts | Chiral Spirocyclic Compounds rsc.org |

| Desymmetrization | Chiral Ligands/Organocatalysts | Chiral Functionalized Phenols |

These pathways remain speculative but offer exciting opportunities for creating novel, stereochemically defined molecules that leverage the unique electronic properties of this compound.

Exploration of Bio-Inspired Catalytic Applications

Bio-inspired catalysis seeks to mimic the extraordinary efficiency and selectivity of natural enzymes using synthetic molecular catalysts. homkat.nlrsc.org Metalloenzymes, for example, utilize earth-abundant metals in precisely structured active sites to perform challenging chemical transformations like water oxidation and CO2 reduction. mdpi.comnih.gov The this compound scaffold could be a valuable building block for designing new bio-inspired ligands and catalysts.

Future research could explore the synthesis of ligands where the phenol's hydroxyl group and the sulfonyl group's oxygen atoms act as coordination sites for metal ions such as copper, iron, or manganese. mdpi.commdpi.com The strong electron-withdrawing nature of the triflate group would significantly modulate the electronic properties of the coordinated metal center, potentially enhancing its catalytic activity or altering its reaction pathways. Such catalysts could be investigated for oxidation reactions, mimicking enzymes like galactose oxidase, or for proton and CO2 reduction, inspired by hydrogenases. rsc.orgbeilstein-journals.org The development of these new bio-inspired molecular catalysts could be guided by both structural and functional mimics of natural enzyme active sites. rsc.orgethz.ch

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous streams rather than in batches, offers significant advantages in safety, efficiency, scalability, and process control. stolichem.combeilstein-journals.orggoflow.at This technology is particularly well-suited for reactions that are highly exothermic or involve unstable intermediates. goflow.at The integration of this compound chemistry with flow platforms represents a significant area for future development. A patent for producing a related compound, 2-amino-4-pentafluoroethanesulfonylphenol, already specifies a flow rate, indicating the industrial relevance of continuous processing for this class of molecules. google.com

Automated synthesis platforms, which can perform multi-step reactions and purifications with minimal human intervention, could accelerate the exploration of this compound derivatives. springernature.comyoutube.comnih.gov By combining flow reactors with automated systems, libraries of compounds derived from this compound could be rapidly synthesized for screening in drug discovery or materials science. nih.gov This approach would enable the efficient optimization of reaction conditions and the exploration of a wider chemical space than is feasible with traditional batch synthesis. springernature.comnih.gov

The table below summarizes the potential benefits of applying these modern platforms to the chemistry of this compound.

| Platform | Key Advantage | Potential Application for this compound |

| Flow Chemistry | Enhanced safety, improved heat/mass transfer, scalability. stolichem.comlabunlimited.com | Nitration or other hazardous reactions on the phenol ring; high-pressure/temperature reactions. |

| Automated Synthesis | High-throughput screening, rapid library generation. youtube.comnih.gov | Synthesis of a diverse set of derivatives for biological or material property testing. |

| Integrated Flow & Automation | Streamlined multi-step synthesis and optimization. springernature.com | On-demand manufacturing of targeted functional molecules derived from the core scaffold. |

Advanced Spectroscopic Studies for Structural and Mechanistic Elucidation

A deep understanding of a molecule's structure and its reaction mechanisms is crucial for rational design and optimization in chemistry. Advanced spectroscopic techniques are indispensable tools for gaining this insight. mdpi.comnih.gov While basic characterization of this compound likely exists, a comprehensive investigation using state-of-the-art methods could reveal subtle structural features and dynamic behaviors.

Future research should focus on employing techniques like two-dimensional nuclear magnetic resonance (2D NMR) and X-ray crystallography. piazza.comnumberanalytics.comcreative-biostructure.com A high-resolution crystal structure would provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the phenolic proton and the sulfonyl oxygens. proteinstructures.combioscience.fi 2D NMR techniques can elucidate complex scalar and dipolar couplings, providing insight into the molecule's conformation in solution. numberanalytics.comnih.gov Furthermore, advanced methods like surface-enhanced Raman spectroscopy (SERS) could be used to study the molecule's behavior when adsorbed onto surfaces, which is relevant for potential applications in catalysis and materials. numberanalytics.com These experimental studies, when combined with computational chemistry, can provide a powerful, predictive understanding of the molecule's reactivity. southampton.ac.uk

Synergistic Approaches in Organofluorine and Organosulfur Chemistry

The fields of organofluorine and organosulfur chemistry are rich and expansive, providing a vast array of synthetic transformations. piazza.com this compound sits (B43327) at the intersection of these two domains, possessing both a trifluoromethyl group (as part of the triflate) and a sulfur-based functional group. Future research should aim to exploit the unique reactivity imparted by both moieties in a synergistic fashion.

The triflate group is an excellent leaving group, making the phenolic position a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the straightforward introduction of a wide variety of carbon, nitrogen, and oxygen-based substituents. Simultaneously, the fluorine atoms on the sulfonyl group dramatically influence the electronic environment and can impart unique properties such as increased metabolic stability and lipophilicity in derivative molecules. Research could focus on developing multi-step synthetic sequences where the triflate is first used as a handle for a key bond formation, followed by transformations on other parts of the molecule that benefit from the continued presence of the fluorine atoms. This dual-functionality makes this compound a versatile and powerful building block for constructing complex molecular architectures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.